molecular formula C11H10O2S B13172183 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one

1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13172183
M. Wt: 206.26 g/mol
InChI Key: FSFJSMMVWROOPK-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that features a benzofuran ring and a methylsulfanyl group. Compounds containing benzofuran structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one typically involves the formation of the benzofuran ring followed by the introduction of the methylsulfanyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.

    Thioether Formation: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Exploration as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-3-YL)-2-(methylthio)ethan-1-one: Similar structure with a methylthio group.

    1-(1-Benzofuran-3-YL)-2-(ethylsulfanyl)ethan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

1-(1-benzofuran-3-yl)-2-methylsulfanylethanone

InChI

InChI=1S/C11H10O2S/c1-14-7-10(12)9-6-13-11-5-3-2-4-8(9)11/h2-6H,7H2,1H3

InChI Key

FSFJSMMVWROOPK-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=COC2=CC=CC=C21

Origin of Product

United States

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